molecular formula C10H22ClN5 B2927452 2-((Bis(dimethylamino)methylene)amino)-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium chloride CAS No. 202282-59-5

2-((Bis(dimethylamino)methylene)amino)-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium chloride

Cat. No.: B2927452
CAS No.: 202282-59-5
M. Wt: 247.77
InChI Key: QVGRHTJTTLMDTE-UHFFFAOYSA-M
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Description

2-((Bis(dimethylamino)methylene)amino)-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium chloride (CAS 202282-59-5) is a high-purity chemical compound supplied for advanced research and development applications. This compound is of significant interest in medicinal chemistry and biochemistry, particularly in the study of nucleic acid interactions. Research indicates that derivatives of 4,5-dihydroimidazole, which feature a cyclic amidine moiety, demonstrate notable biological activity. These compounds are investigated for their strong binding affinity to the minor groove of DNA, a mechanism exploited by various anticancer and antimicrobial agents . The amidinium moiety in the structure is known to contribute to DNA binding through a combination of electrostatic, van der Waals, and hydrogen bonding interactions, which can help stabilize the compound within the DNA structure . This makes it a valuable building block for constructing more complex molecules aimed at targeting specific diseases . The product is characterized with a molecular formula of C₁₀H₂₂ClN₅ and a molecular weight of 247.77 g/mol . It is supplied with a purity of ≥95% . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should review the Safety Data Sheet (SDS) prior to use and adhere to all recommended precautionary statements. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for direct human use. Specifications: • CAS Number: 202282-59-5 • Molecular Formula: C₁₀H₂₂ClN₅ • Molecular Weight: 247.77 g/mol • Purity: ≥95% • Storage: Sealed in dry, 2-8°C

Properties

IUPAC Name

[dimethylamino-[(1,3-dimethylimidazolidin-2-ylidene)amino]methylidene]-dimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N5.ClH/c1-12(2)9(13(3)4)11-10-14(5)7-8-15(10)6;/h7-8H2,1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGRHTJTTLMDTE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=NC(=[N+](C)C)N(C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that similar compounds can inhibit certain interactions, such as the sars-cov-2 ace2/spike interaction. This suggests that the compound might interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

Similar compounds have been reported to affect the synthesis of nitrogen-containing heterocycles bearing carbamide fragments. This suggests that the compound might influence similar biochemical pathways.

Pharmacokinetics

Similar compounds have been reported to be orally active and show good gastrointestinal absorption. This suggests that the compound might have similar ADME properties, which could impact its bioavailability.

Result of Action

Similar compounds have been reported to inhibit immune-activated nitric oxide production. This suggests that the compound might have similar effects at the molecular and cellular level.

Action Environment

Similar compounds have been reported to exhibit ph and temperature-responsive properties. This suggests that the compound might also be influenced by environmental factors such as pH and temperature.

Biological Activity

2-((Bis(dimethylamino)methylene)amino)-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium chloride, with CAS number 202282-59-5, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₀H₂₂ClN₅
  • Molecular Weight : 247.77 g/mol
  • Storage Conditions : Requires an inert atmosphere at 2-8°C for stability .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of imidazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that imidazole derivatives exhibit MIC values ranging from 20–70 µM against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated MIC values of 20–40 µM against Staphylococcus aureus and 40–70 µM against E. coli .

Cytotoxicity and Selectivity

The cytotoxic profile of this compound is crucial for its therapeutic application. Preliminary data suggest that it exhibits potent activity at non-cytotoxic concentrations, making it a candidate for further development in antimicrobial therapies .

Study on Antibacterial Activity

A critical review focused on the synthesis and antibacterial activity of imidazole derivatives indicated that compounds similar to the target compound exhibited significant antibacterial properties. The study compared the efficacy of these compounds against standard antibiotics like ceftriaxone and found that while they were effective, their potency was generally lower than that of ceftriaxone (4 µM against S. aureus) .

The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival. This action is typical of many imidazole-based compounds, which often target specific enzymes or cellular structures within bacteria .

Data Table: Biological Activity Overview

Biological Activity Value Reference
MIC against S. aureus20–40 µM
MIC against E. coli40–70 µM
CytotoxicityNon-cytotoxic
StabilityInert atmosphere 2-8°C

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the imidazole/imidazolium family, which includes derivatives with diverse substituents and applications. Below is a comparative analysis based on structural and functional analogs from the evidence:

Structural and Functional Analogues

Compound Name Core Structure Key Substituents/Functional Groups Applications/Properties Reference
2-((Bis(dimethylamino)methylene)amino)-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium chloride Imidazolium chloride Bis(dimethylamino)methylene, dimethyl groups, Cl⁻ Potential ionic liquid, catalysis N/A
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate Imidazole Diethyl ester, propyl substituent Synthetic intermediate
4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-pyrazol-3(2H)-ones 5-Oxo-imidazole Arylidene, phenyl, 5-oxo group Antimicrobial activity (growth inhibition)

Key Observations

Substituent Effects on Polarity and Solubility: The target compound’s quaternary ammonium group and chloride ion enhance water solubility, contrasting with ester-functionalized imidazoles (e.g., diethyl derivatives in ), which are more lipophilic.

Biological Activity :

  • 5-Oxo-imidazole derivatives () exhibit growth inhibitory activity against microbes, attributed to their aromatic and electron-deficient cores. The target compound lacks direct pharmacological data in the evidence, but its charged nature may limit membrane permeability compared to neutral analogs like diethyl esters.

Synthetic Utility :

  • Diethyl imidazole dicarboxylates () serve as intermediates for further functionalization, whereas the target compound’s quaternary structure suggests utility in templating reactions or stabilizing metal complexes.

Data Table: Comparative Physicochemical Properties (Inferred)

Property Target Compound Diethyl Imidazole Derivatives 5-Oxo-Imidazoles
Solubility High (polar, ionic) Moderate (ester groups) Low (aromatic substituents)
Reactivity Electron-rich (amine groups) Electrophilic (ester carbonyls) Electrophilic (5-oxo group)
Biological Activity Not reported Not reported Antimicrobial

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